HTS01037

説明

Overview of FABP Family Diversity and Cellular Distribution

The FABP family is diverse, with at least nine members identified, each exhibiting unique patterns of tissue expression. wikipedia.orgnih.govcellapplications.com This tissue-specific distribution is believed to reflect the distinct aspects of lipid and fatty acid metabolism in different tissues. wikipedia.org While some FABPs show restricted tissue distribution, others are more widespread. unl.edu

Here is a table summarizing some key FABP family members and their primary tissue distribution:

| FABP Family Member | Primary Tissue Distribution |

| FABP1 (L-FABP) | Liver, Intestine, Pancreas, Lung, Stomach wikipedia.orgnih.govrndsystems.comresearchgate.net |

| FABP2 (I-FABP) | Intestine wikipedia.orgnih.gov |

| FABP3 (H-FABP) | Heart, Skeletal Muscle, Brain, Mammary, Lung, Kidney, Testis, Ovary, Stomach, Adrenal wikipedia.orgnih.govunl.educellapplications.comahajournals.org |

| FABP4 (A-FABP/aP2) | Adipose Tissue, Macrophages wikipedia.orgnih.govresearchgate.netmdpi.comnih.govjst.go.jpoup.comingentaconnect.comunipd.it |

| FABP5 (E-FABP) | Epidermis, Macrophages, Brain, Prostate, Breast nih.govfrontiersin.org |

| FABP6 (Il-FABP) | Ileum nih.gov |

| FABP7 (B-FABP) | Brain, Retina wikipedia.orgnih.gov |

| FABP8 (M-FABP) | Myelin nih.govcellapplications.com |

| FABP9 (T-FABP) | Testis nih.govcellapplications.com |

The expression levels of FABPs can vary significantly between cell types, often making up 1% to 5% of soluble cytosolic proteins in tissues with active lipid metabolism like hepatocytes, adipocytes, and cardiac myocytes. nih.gov Increased exposure to fatty acids can further enhance FABP expression in most cell types. nih.gov

Physiological and Pathophysiological Significance of Adipocyte Fatty Acid Binding Protein (AFABP/aP2/FABP4) in Lipid Metabolism and Inflammation

Adipocyte Fatty Acid Binding Protein (AFABP), also known as aP2 or FABP4, is predominantly expressed in adipocytes and macrophages and plays a central role in lipid homeostasis and as a mediator of inflammation. mdpi.comnih.govjst.go.jpingentaconnect.comunipd.it In adipocytes, FABP4 is involved in the uptake and storage of fatty acids and regulates the expression of genes related to lipid metabolism. ingentaconnect.com It is crucial for the proper functioning of metabolic processes and maintaining the body's energy balance. ingentaconnect.com FABP4 is also secreted from adipocytes via a non-classical pathway associated with lipolysis, potentially acting as an adipokine. nih.govjst.go.jpresearchgate.net

In macrophages, FABP4 is induced by stimuli such as LPS and oxLDL and modulates inflammatory responses through the activation of pathways like IKK-NF-κB and JNK-AP-1. mdpi.comunipd.it FABP4-deficient macrophages exhibit impaired basal and stimulated expression of inflammatory cytokines. unipd.it

Dysregulation of FABP4 has been strongly linked to various metabolic disorders and cardiometabolic diseases. mdpi.comnih.govjst.go.jpingentaconnect.com Elevated circulating levels of FABP4 are associated with obesity, insulin (B600854) resistance, type 2 diabetes, hypertension, cardiac dysfunction, atherosclerosis, and cardiovascular events. nih.govjst.go.jpresearchgate.net FABP4 plays a key role in regulating insulin sensitivity, inflammation processes, the development of coronary atherosclerosis, and lipid metabolism. ingentaconnect.com Studies in mice lacking FABP4 have shown protection against diet-induced obesity, insulin resistance, and atherosclerosis, highlighting its significant role in these conditions. nih.govoup.comingentaconnect.comresearchgate.netacs.org

Rationale for Pharmacological Targeting of FABPs in Disease Contexts

Given their pivotal roles in lipid metabolism, cellular signaling, and inflammation, FABPs, particularly FABP4, are considered promising targets for pharmacological intervention in a range of diseases. wikipedia.orgmdpi.comjst.go.jpresearchgate.netnih.gov Modulating FABP activity could be a strategy to regulate lipid metabolism and address conditions associated with abnormal fatty acid handling, such as atherosclerosis and metabolic syndrome. wikipedia.org Targeting FABPs may also offer a therapeutic approach for inflammatory conditions. wikipedia.org

Genetic and epidemiological studies suggest that inhibiting FABP4/5 may be an attractive approach for diabetes drug discovery. nih.gov Studies in mouse models have shown that genetic deficiency and small molecule inhibition of FABP4 and FABP5 can improve glucose homeostasis and reduce atherosclerosis. nih.gov Furthermore, FABP inhibitors are being explored for their potential in other areas, including cancer therapy and neurological disorders, by influencing lipid metabolism, cell signaling, and inflammatory pathways. researchgate.netnih.govbiorxiv.orgelifesciences.orgbiospace.comglobenewswire.com

The Compound HTS01037

This compound is a chemical compound that has been identified and characterized as a small molecule inhibitor of Fatty Acid Binding Proteins, with a particular focus on AFABP/aP2/FABP4. acs.orgcaymanchem.comabbexa.comfocusbiomolecules.com It functions as a high-affinity ligand for AFABP/aP2. caymanchem.commedchemexpress.com

Research findings indicate that this compound is capable of displacing the fluorophore 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from the lipid binding cavity of AFABP/aP2, indicating its ability to bind to this protein. acs.org X-ray crystallography studies have shown that this compound binds at a position within the AFABP/aP2 ligand-binding cavity that is structurally similar to where a long-chain fatty acid binds. acs.orgrcsb.org

This compound exhibits inhibitory activity against FABP4, with a reported Ki value of 0.67 μM in ligand displacement assays using 1,8-ANS. nih.govcaymanchem.commedchemexpress.com While it shows some selectivity for AFABP/aP2, at higher concentrations, this compound can act as a pan-specific FABP inhibitor. medchemexpress.com Its binding affinities (Ki values) for other FABPs have been reported as 3.4 μM for FABP5 and 9.1 μM for FABP3. nih.gov

In cellular studies, this compound has demonstrated effects consistent with FABP4 inhibition. It inhibits lipolysis in 3T3-L1 adipocytes. acs.orgnih.govcaymanchem.comfocusbiomolecules.commedchemexpress.com Furthermore, this compound reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages. acs.orgnih.govcaymanchem.comfocusbiomolecules.commedchemexpress.com These observed effects in cell-based assays are similar to the phenotype seen in AFABP/aP2 knockout mice. acs.orgcaymanchem.com

This compound acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone sensitive lipase (B570770). acs.orgcaymanchem.comfocusbiomolecules.commedchemexpress.com It has been reported that this compound does not activate PPARγ in macrophage or CV-1 cells. acs.orgcaymanchem.comfocusbiomolecules.commedchemexpress.com

Further research has explored the effects of this compound in specific cellular contexts. Treatment of microglial cells with this compound has been shown to increase the expression of Ucp2 and arginase, both in the presence and absence of palmitic acid. medchemexpress.com Additionally, cells exposed to this compound exhibit attenuated expression of inducible nitric oxide synthase (iNOS) compared to treatment with palmitic acid alone, suggesting a reduction in NFκB signaling. medchemexpress.com this compound has also been reported to inhibit FABP-dependent and fatty acid-stimulated leukotriene C4 biosynthesis and reduce intracellular free fatty acid levels, contributing to lower macrophage inflammation and ER stress. focusbiomolecules.com It has also been shown to reduce LPS-stimulated IL-1β secretion in a mouse model and inhibit VLDL-induced foam cell formation. focusbiomolecules.com

Preclinical studies using this compound have investigated its potential therapeutic implications. In models of pancreatic ductal adenocarcinoma (PDAC), this compound suppressed FABP4-induced cell viability, reversed FABP4-increased cellular proliferation, and increased apoptosis in human and murine PDAC cells. sciety.org this compound also promoted migration and invasive potency and increased EMT and stemness markers associated with ZEB1 upregulation. sciety.org Both FABP4 knockout and this compound treatment suppressed syngeneic subcutaneous tumor growth with reduced EMT and stemness. sciety.org this compound treatment inhibited xenogeneic tumor growth and showed significant anticancer and antimetastatic effects, improving survival in an orthotopic model and attenuating the development and growth of liver metastases. sciety.org Furthermore, this compound enhanced the efficacy of gemcitabine (B846) in PDAC in vitro and in vivo. sciety.org

While this compound has been valuable in delineating FABP function in lipid metabolism and inflammation, its binding affinity and potency have been noted to be lower compared to other FABP inhibitors like BMS309403 in some contexts. mdpi.comnih.gov Despite this, this compound remains a useful research tool for investigating the roles of FABPs, particularly AFABP/aP2, in various cellular and disease processes. guidetopharmacology.org

Data Table: Binding Affinity of this compound for FABP Subtypes

| FABP Subtype | Ki (μM) | Assay Method | Reference |

| FABP4 | 0.67 | Ligand displacement (1,8-ANS) | nih.govcaymanchem.commedchemexpress.com |

| FABP5 | 3.4 | Ligand displacement (1,8-ANS) | nih.gov |

| FABP3 | 9.1 | Ligand displacement (1,8-ANS) | nih.gov |

Data Table: In Vitro Effects of this compound

| Cell Type | Effect | Reference |

| 3T3-L1 adipocytes | Inhibits lipolysis | acs.orgnih.govcaymanchem.comfocusbiomolecules.commedchemexpress.com |

| Cultured macrophages | Reduces LPS-stimulated inflammation | acs.orgnih.govcaymanchem.comfocusbiomolecules.commedchemexpress.com |

| Macrophages | Antagonist of AFABP/aP2 and hormone sensitive lipase interaction | acs.orgcaymanchem.comfocusbiomolecules.commedchemexpress.com |

| Macrophages / CV-1 cells | Does not activate PPARγ | acs.orgcaymanchem.comfocusbiomolecules.commedchemexpress.com |

| Microglial cells | Increases Ucp2 and arginase expression (with or without palmitic acid) | medchemexpress.com |

| Microglial cells | Attenuates palmitic acid-induced iNOS expression | medchemexpress.com |

| Macrophages | Inhibits FABP-dependent and fatty acid-stimulated leukotriene C4 biosynthesis | focusbiomolecules.com |

| Macrophages | Reduces intracellular free fatty acid levels, lowering inflammation and ER stress | focusbiomolecules.com |

| Macrophages | Inhibits VLDL-induced foam cell formation | focusbiomolecules.com |

| Human and murine PDAC cells | Suppressed FABP4-induced cell viability | sciety.org |

| Human and murine PDAC cells | Reversed FABP4-increased cellular proliferation | sciety.org |

| Human and murine PDAC cells | Increased apoptosis | sciety.org |

Data Table: In Vivo Effects of this compound (Preclinical Models)

| Model | Effect | Reference |

| Mouse model (LPS-stimulated) | Reduces LPS-stimulated IL-1β secretion | focusbiomolecules.com |

| Syngeneic subcutaneous PDAC tumor mice | Suppressed tumor growth with reduction of EMT and stemness | sciety.org |

| Xenogeneic subcutaneous PDAC tumor mice | Inhibited tumor growth | sciety.org |

| Orthotopic PDAC model | Significant anticancer and antimetastatic effect, improved survival | sciety.org |

| Liver metastasis PDAC model | Attenuated development and growth of liver metastases | sciety.org |

| Syngeneic PDAC model | Enhanced the efficacy of gemcitabine | sciety.org |

Structure

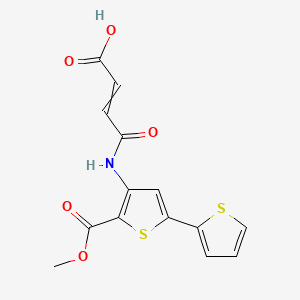

2D Structure

3D Structure

特性

IUPAC Name |

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJODSFZNKNHKML-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Discovery and Initial Characterization of Hts01037 As an Fabp Inhibitor

High-Throughput Chemical Library Screening Methodologies

The discovery of HTS01037 involved the high-throughput screening of a chemical library containing approximately 5,000 compounds. nih.gov The primary methodology employed was a fluorescent displacement assay designed to detect ligands that could bind to the lipid-binding cavity of AFABP/aP2. nih.govacs.org This assay relies on the principle that a fluorescent probe, such as 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS), binds to the hydrophobic cavity of FABPs, resulting in enhanced fluorescence. nih.govmedchemexpress.comifremer.fr Compounds that compete with the fluorescent probe for binding to the FABP cavity will displace the probe, leading to a decrease in fluorescence intensity. nih.govmedchemexpress.comifremer.fr

In the initial screening round, this method identified seven positive hits from the chemical library. nih.gov These hits were then subjected to a second round of screening to confirm their activity, where five of the original seven hits were reproducible. nih.gov Of these five, four compounds consistently demonstrated the ability to displace the fluorescent probe from AFABP/aP2. nih.gov this compound was selected from these reproducible hits for further detailed characterization. nih.gov

Affinity and Selectivity Profile of this compound for FABP Isoforms

This compound was characterized as a high-affinity ligand for AFABP/aP2. nih.govcaymanchem.com Quantitative analysis using competitive binding assays revealed an apparent Ki value of 0.67 ± 0.18 μM for this compound binding to AFABP/aP2. nih.gov This affinity is reported to be similar to that of fatty acids, suggesting its capability to compete for binding within the ligand-binding cavity. nih.gov

To assess the selectivity of this compound, its binding to other members of the FABP family was evaluated. nih.gov These included liver, intestinal, heart muscle, and epithelial FABPs. nih.gov The results indicated that while this compound binds to other FABP isoforms, its affinity for these isoforms is generally reduced compared to its affinity for AFABP/aP2. nih.gov This suggests that this compound exhibits some selectivity for AFABP/aP2, although at higher concentrations, it can function as a pan-specific FABP inhibitor. nih.gov

The binding affinities of this compound for various FABP isoforms are summarized in the table below:

| Protein | Apparent Ki (μM) |

| AFABP/aP2 (FABP4) | 0.67 ± 0.18 |

| Other FABPs | Higher (Reduced Affinity) |

Data compiled from search results. nih.gov

Further studies have also reported this compound as an inhibitor of FABP4, consistent with its high affinity for AFABP/aP2. guidetopharmacology.orgresearchgate.netmdpi.comprobechem.comumn.edu

Competitive Ligand Displacement Assays Utilizing Fluorophore-Based Methods

Competitive ligand displacement assays utilizing fluorophore-based methods were crucial in both the initial screening and the subsequent characterization of this compound. nih.govmedchemexpress.com As described in the screening methodology, the displacement of a fluorescent probe, such as 1,8-ANS, from the FABP binding cavity is the fundamental principle behind these assays. nih.govmedchemexpress.comifremer.fr

For the characterization of this compound's binding properties, the fluorescent ligand 1,8-ANS was utilized. medchemexpress.com In a typical assay, 1,8-ANS is prepared at a specific concentration in a suitable buffer. medchemexpress.com FABP protein is then titrated into the 1,8-ANS solution, and the resulting fluorescence enhancement is measured. medchemexpress.com The binding of 1,8-ANS to the FABP cavity leads to an increase in fluorescence intensity. medchemexpress.comifremer.fr

To determine the affinity of a competing ligand like this compound, increasing concentrations of this compound are added to a preformed complex of FABP and 1,8-ANS. g77.org As this compound competes with 1,8-ANS for the binding site, it displaces the fluorescent probe, causing a decrease in fluorescence intensity. nih.govmedchemexpress.comifremer.fr Quantitative analysis of the fluorescence data, typically using non-linear regression analysis software, allows for the determination of the apparent Ki value for the competing ligand, reflecting its binding affinity to the FABP. medchemexpress.com This method was instrumental in establishing the high affinity of this compound for AFABP/aP2. nih.govcaymanchem.com

Molecular Mechanisms of Hts01037 Action

Structural Basis of Ligand Binding within the FABP Cavity

Fatty acid-binding proteins (FABPs) are small proteins characterized by a β-barrel or β-clam structure, formed by ten anti-parallel β-strands and an N-terminal helix-turn-helix motif. nih.govresearchgate.net This structure creates an internal cavity capable of binding hydrophobic ligands, such as long-chain fatty acids. nih.govresearchgate.net

X-ray Crystallographic Elucidation of HTS01037-FABP Complex

The X-ray crystal structure of this compound bound to AFABP/aP2 has been determined. nih.govacs.orgacs.org This structural analysis revealed that this compound binds within the lipid-binding cavity of AFABP/aP2. nih.govcaymanchem.comacs.org The binding position of this compound is structurally similar to that of a long-chain fatty acid. nih.govacs.org

Conformational Changes and Binding Dynamics

While detailed descriptions of conformational changes induced by this compound binding were not extensively found in the provided snippets, it is known that FABP proteins can undergo conformational changes upon ligand binding. acs.org The binding of a ligand like this compound to the internal cavity of AFABP/aP2 is presumed to compete with the functional binding of fatty acids. caymanchem.com Studies on other FABP4-ligand complexes have shown that the protein can adopt different forms (closed or open) depending on the ligand, affecting access to the binding cavity. acs.org The interaction of AFABP/aP2 with other proteins, such as HSL, requires a fatty acid bound to the FABP, suggesting that ligand binding influences the protein's conformation and interaction capabilities. nih.gov

Antagonism of FABP-Mediated Protein-Protein Interactions

A key mechanism of this compound action is its ability to antagonize protein-protein interactions mediated by AFABP/aP2. medchemexpress.comnih.govarctomsci.comcaymanchem.com

Disruption of AFABP/aP2 and Hormone Sensitive Lipase (B570770) (HSL) Interaction

This compound acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone sensitive lipase (HSL). medchemexpress.comnih.govarctomsci.comcaymanchem.comacs.orgbiossusa.comfocusbiomolecules.comtribioscience.com Previous research has indicated that AFABP/aP2 physically associates with HSL, and this interaction is dependent on a fatty acid being bound to the FABP. nih.gov this compound inhibits this interaction. nih.gov Studies using FRET (Förster resonance energy transfer) have demonstrated that this compound treatment reduces the interaction between AFABP/aP2 and HSL in cells. nih.gov This antagonism occurs under both basal and stimulated conditions. nih.gov

Implications for Downstream Cellular Signaling Cascades

The disruption of the AFABP/aP2 and HSL interaction by this compound has implications for downstream cellular signaling cascades. AFABP/aP2 is involved in regulating lipid metabolism and inflammatory responses. nih.govfrontiersin.orgsemanticscholar.org By antagonizing the interaction with HSL, this compound inhibits lipolysis in adipocytes. medchemexpress.comnih.govarctomsci.comcaymanchem.comacs.orgbiossusa.comfocusbiomolecules.comtribioscience.com

Furthermore, this compound treatment has been shown to affect inflammatory signaling. In microglial cells, this compound increases the expression of Ucp2 and arginase. medchemexpress.comarctomsci.comnih.gov It also attenuates the expression of inducible nitric oxide synthase (iNOS) compared to treatment with palmitic acid alone, indicating reduced NFκB signaling. medchemexpress.comarctomsci.comnih.gov In macrophages, this compound results in a decrease in both basal and fatty acid-stimulated leukotriene C4 secretion. medchemexpress.comarctomsci.comtribioscience.com AFABP has been shown to perpetuate LPS-induced inflammatory responses in macrophages through interaction with JNK and AP-1, forming a positive feedback loop. frontiersin.org this compound, by interfering with AFABP-mediated interactions, can modulate these inflammatory pathways. medchemexpress.comarctomsci.comnih.gov

Lack of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Studies have demonstrated that this compound does not activate PPARγ in macrophage or CV-1 cells. medchemexpress.comnih.govarctomsci.comacs.orgbiossusa.comfocusbiomolecules.comgbiosciences.com This indicates that its molecular mechanism of action is distinct from that of PPARγ agonists, which are known to be activated by endogenous ligands like fatty acids and derivatives and play roles in lipid and glucose metabolism. conicet.gov.arresearchgate.net While FABPs can act as natural ligands for PPARγ and activate it, this compound specifically antagonizes AFABP-mediated protein-protein interactions without exhibiting PPARγ agonistic activity. medchemexpress.comnih.govarctomsci.comacs.orgbiossusa.comfocusbiomolecules.comgbiosciences.comresearchgate.net

Key Binding Data for this compound

| Target | Apparent Ki (µM) | Reference |

| AFABP/aP2 | 0.67 ± 0.18 | nih.gov |

| AFABP/aP2 | 0.67 | medchemexpress.comarctomsci.comcaymanchem.com |

Summary of this compound Effects

Cellular and Physiological Effects of Hts01037 in Preclinical Disease Models

Modulation of Lipid Metabolism

HTS01037 has demonstrated the ability to modulate lipid metabolism in different cell types, including adipocytes, cancer cells, and macrophages.

Inhibition of Lipolysis in Adipocytes (e.g., 3T3-L1 cells)

Studies using 3T3-L1 adipocytes have shown that this compound inhibits lipolysis. medchemexpress.comcaymanchem.comnih.govfocusbiomolecules.comfocusbiomolecules.comglpbio.comchemicalbook.com This effect is similar to the phenotype observed in A-FABP/aP2 knockout mice. caymanchem.com this compound acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase (B570770) in cultured C8PA lipocytes. caymanchem.comfocusbiomolecules.com In mouse 3T3-L1 adipocytes, this compound (at 10 µM) inhibited basal lipolysis, indicated by reduced glycerol (B35011) release into the culture medium. nih.gov Isoproterenol-stimulated lipolysis in 3T3-L1 cells was also apparently reduced by this compound. nih.gov

Impact on Fatty Acid and Low-Density Lipoprotein (LDL) Uptake in Cancer Cell Lines

This compound has been shown to inhibit the uptake of exogenous fatty acids (FA) and low-density lipoprotein (LDL) in ovarian cancer (OC) cell lines, such as A2780 and SKOV3 cells. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net This inhibition is dose- and time-dependent. nih.govdntb.gov.ua The reduced uptake of FA and LDL is associated with decreased proliferation, induction of cell cycle arrest (specifically a G2/M block in A2780 cells), and apoptosis in these cancer cells. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.net While this compound interacts with FABP4/5/6, it effectively downregulated LDLR levels in OC cells. nih.gov The dependency of OC cells on lipid uptake suggests that targeting this process with compounds like this compound could be a strategy against ovarian cancer. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net

In pancreatic ductal adenocarcinoma (PDAC) cells, this compound suppressed FABP4-induced cell viability in both human and murine cell lines. researchgate.netsciety.org FABP4 promoted cellular proliferation, and this compound reversed these changes, increasing apoptosis. researchgate.netsciety.org this compound also suppressed syngeneic and xenogeneic subcutaneous tumor growth in mice, reducing epithelial-mesenchymal transition (EMT) and stemness markers. researchgate.netsciety.org It demonstrated significant anticancer and antimetastatic effects in orthotopic and liver metastasis models, improving survival and attenuating the development and growth of liver metastases. researchgate.netsciety.org Furthermore, this compound enhanced the efficacy of gemcitabine (B846) in PDAC both in vitro and in vivo. researchgate.netsciety.org

This compound treatment in Panc1 pancreatic adenocarcinoma and MCF7 breast cancer cells abolished the increased proliferation observed with recombinant FABP4 treatment. umn.edu this compound also increased the unsaturated/saturated fatty acid ratio in these cells. umn.edu

Reduction of Lipid Accumulation in Macrophages

This compound has been shown to reduce lipid accumulation in macrophages. focusbiomolecules.comfocusbiomolecules.comnih.gov Specifically, it inhibits VLDL-induced foam cell formation in IL-4-polarized human macrophages. focusbiomolecules.comfocusbiomolecules.comnih.gov Inhibition of FABP4 during differentiation using this compound decreased the expression of FABP4 and lipoprotein lipase (LPL), and reduced lipid accumulation in macrophages treated with VLDL. nih.gov This suggests a role for this compound in mitigating lipid overload in macrophages, which is relevant in conditions like atherosclerosis. nih.gov

Anti-Inflammatory Actions

This compound exhibits anti-inflammatory properties in preclinical models, particularly in macrophages.

Attenuation of Lipopolysaccharide (LPS)-Stimulated Inflammation in Macrophages

This compound reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages, including bone marrow-derived macrophages. medchemexpress.comcaymanchem.comnih.govfocusbiomolecules.comfocusbiomolecules.comglpbio.comchemicalbook.com This effect is consistent with the phenotype of A-FABP/aP2 knockout mice. caymanchem.com Treatment of macrophages with this compound results in a marked decrease in both basal and fatty acid-stimulated leukotriene C4 (LTC4) secretion. medchemexpress.comfocusbiomolecules.comfocusbiomolecules.comnih.gov However, it does not change 5-HETE production or 5-lipoxygenase expression. medchemexpress.comnih.gov The reduction in LTC4 secretion indicates that this compound inhibits FABP-dependent and fatty acid-stimulated leukotriene C4 biosynthesis. focusbiomolecules.comfocusbiomolecules.com this compound also reduces LPS-stimulated IL-1β secretion in cultured macrophages and in a mouse model. focusbiomolecules.comfocusbiomolecules.comnih.gov

Modulation of Proinflammatory Signaling Pathways, including NF-κB

This compound modulates proinflammatory signaling pathways, including NF-κB. medchemexpress.comnih.govnih.govnih.govscience.gov Treatment of microglial cells with this compound attenuates the expression of inducible nitric oxide synthase (iNOS) compared to palmitic acid alone, indicating reduced NF-κB signaling. medchemexpress.com In macrophages, loss or inhibition of FABP4/aP2, such as by treatment with this compound, attenuates NF-κB signaling. nih.govnih.gov This attenuation is linked to a reduction in hydrogen peroxide levels and potentially enhanced stability of IκB-α, the major inhibitor of NF-κB. nih.gov this compound treatment in bone marrow-derived macrophages prior to LPS stimulation significantly decreased the message levels of Nlrp3, a gene regulated by NF-κB and a component of the inflammasome. nih.gov Consistent with this, this compound treatment significantly decreased IL-1β secretion upon stimulation with LPS and ATP. nih.gov

This compound also supports fatty acid-induced PPARγ activation in macrophages, which is relevant to lipid metabolism and inflammation. nih.gov

Here is a summary of some key findings:

| Effect | Model System | Key Observation | Source |

| Inhibition of Lipolysis | 3T3-L1 adipocytes | Reduced glycerol release (basal and stimulated) | nih.gov |

| Inhibition of FA/LDL Uptake | Ovarian Cancer Cells (A2780, SKOV3) | Dose-/time-dependent inhibition of uptake | nih.govdntb.gov.ua |

| Reduced Proliferation, Cell Cycle Arrest (G2/M), Apoptosis | Ovarian Cancer Cells (A2780, SKOV3) | Associated with inhibited lipid uptake | nih.govdntb.gov.ua |

| Suppressed Cell Viability, Increased Apoptosis | Pancreatic Cancer Cells | Reversed FABP4-induced effects | researchgate.net |

| Suppressed Tumor Growth, Reduced EMT and Stemness, Antimetastatic Effect | Pancreatic Cancer Mouse Models | Observed in subcutaneous, orthotopic, and liver metastasis models | researchgate.net |

| Reduced Lipid Accumulation | Macrophages | Inhibited VLDL-induced foam cell formation | focusbiomolecules.comnih.gov |

| Attenuated LPS-Stimulated Inflammation | Macrophages | Reduced LTC4 secretion, reduced IL-1β secretion | medchemexpress.comfocusbiomolecules.comnih.govnih.gov |

| Attenuated NF-κB Signaling | Macrophages, Microglial Cells | Reduced iNOS expression, reduced Nlrp3 message, reduced IL-1β secretion, linked to reduced hydrogen peroxide | medchemexpress.comnih.gov |

Influence on Inflammatory Cytokine Production (e.g., TNF-α) and Eicosanoid Synthesis (e.g., Leukotriene C4)

This compound has been shown to influence inflammatory responses. In cultured macrophages, treatment with this compound reduces inflammation stimulated by lipopolysaccharide (LPS). medchemexpress.com Specifically, this compound treatment of macrophages results in a notable decrease in both basal and fatty acid-stimulated secretion of leukotriene C4 (LTC4). medchemexpress.comnih.govnih.gov However, it does not appear to cause a change in 5-HETE production or 5-lipoxygenase expression. medchemexpress.comnih.govnih.gov This suggests a role for FABPs in the synthesis of LTC4, as this compound, a FABP inhibitor, leads to decreased LTC4 secretion. nih.govnih.gov Eicosanoids, including leukotrienes, are potent signaling molecules derived from the oxidation of polyunsaturated fatty acids like arachidonic acid and play crucial roles in inflammation and immune responses. metwarebio.comfrontiersin.orgmdpi.com Pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, can promote inflammation. metwarebio.com

In the context of microglial cells, this compound has been observed to attenuate the expression of inducible nitric oxide synthase (iNOS) following palmitic acid exposure, indicating reduced NFκB signaling. nih.gov Furthermore, hypothalamic tissue from mice lacking FABP4 shows reduced tumor necrosis factor-alpha (TNF-α) expression compared to wild-type mice. nih.govnih.govmdpi.com

Effects on Microglial Cell Activation and Neuroinflammation via FABP4-UCP2 Axis

This compound impacts microglial cell activation and neuroinflammation, mediated in part through the FABP4-UCP2 axis. Microglial cells express FABP4. nih.gov Inhibition of FABP4 with this compound increases the expression of uncoupling protein 2 (UCP2) in microglial cells, both in the presence and absence of palmitic acid. medchemexpress.comnih.gov This increase in UCP2 expression is dependent on the presence of FABP4. nih.gov

The FABP4-UCP2 axis appears pivotal in obesity-induced neuroinflammation. nih.gov Treatment of microglial cells with this compound attenuates palmitic acid-induced pro-inflammatory responses. nih.gov Cells exposed to this compound exhibit reduced expression of iNOS compared to those treated with palmitic acid alone, suggesting decreased NFκB signaling. medchemexpress.comnih.gov In mice, the absence of FABP4 leads to increased UCP2 expression and reduced expression of iNOS, TNF-α, and ionized calcium-binding adapter molecule 1 (Iba1), a microglial activation marker, in hypothalamic tissue compared to wild-type mice. nih.govnih.govmdpi.com This protective effect observed with FABP4 deficiency is negated in microglia lacking UCP2, highlighting the importance of the FABP4-UCP2 axis in modulating the microglial inflammatory response. nih.gov The microglial FABP4-UCP2 axis is considered a key regulator of neuroinflammation in animals fed a high-fat diet. nih.govmdpi.com

Anti-Cancer Efficacy

This compound has demonstrated anti-cancer efficacy in preclinical models, particularly in pancreatic ductal adenocarcinoma (PDAC). sciety.orgresearchgate.net

Suppression of Pancreatic Ductal Adenocarcinoma (PDAC) Progression and Metastasis

Inhibition of FABP4 by this compound has shown significant anticancer and antimetastatic effects in preclinical PDAC models. sciety.orgresearchgate.net this compound treatment inhibited tumor growth in syngeneic and xenogeneic subcutaneous tumor models in mice. sciety.orgresearchgate.net Furthermore, this compound demonstrated significant anticancer and antimetastatic effects that improved survival in orthotopic PDAC models. sciety.orgresearchgate.net It also attenuated the development and growth of liver metastases in a liver metastasis model. sciety.orgresearchgate.net These findings suggest that FABP4 promotes PDAC progression and that its inhibition by this compound has significant therapeutic potential. sciety.orgresearchgate.netresearchgate.net

Inhibition of Cancer Cell Viability, Proliferation, and Induction of Apoptosis

In vitro studies using human and murine PDAC cell lines have shown that this compound suppresses FABP4-induced cell viability. sciety.orgresearchgate.netresearchgate.net FABP4 typically increases cellular proliferation, and this compound reverses this effect, leading to decreased proliferation. sciety.orgresearchgate.netresearchgate.netdigitellinc.com Additionally, this compound has been shown to increase apoptosis in PDAC cells. sciety.orgresearchgate.netresearchgate.netdigitellinc.commedsci.orgresearchgate.net

The effects of this compound on PDAC cell proliferation and apoptosis can be summarized in the following table based on findings from preclinical studies:

| Effect on PDAC Cells | Observation with FABP4 | Observation with this compound | Source |

| Cell Viability | Increased (FABP4-induced) | Suppressed | sciety.orgresearchgate.netresearchgate.net |

| Cellular Proliferation | Increased | Reversed (Decreased) | sciety.orgresearchgate.netresearchgate.netdigitellinc.com |

| Apoptosis | Not specified | Increased | sciety.orgresearchgate.netresearchgate.netdigitellinc.commedsci.orgresearchgate.net |

This compound also inhibited the activation of the cell cycle induced by FABP4 and significantly suppressed KPC cell proliferation in a mouse syngeneic tumor model. digitellinc.com The percentages of late-stage apoptotic cells were increased by this compound treatment. digitellinc.com

Reversal of Epithelial-Mesenchymal Transition (EMT) and Cancer Stemness

This compound has been shown to reverse epithelial-mesenchymal transition (EMT) and reduce cancer stemness in PDAC models. sciety.orgresearchgate.netresearchgate.net FABP4 promotes migration and invasive potency and increases EMT and stemness markers, which are associated with the upregulation of the EMT-activating transcription factor ZEB1. sciety.orgresearchgate.netresearchgate.net Both FABP4 knockout and inhibition with this compound suppressed syngeneic subcutaneous tumor growth with a reduction in EMT and stemness markers. sciety.orgresearchgate.netresearchgate.net EMT is a process implicated in cancer progression, metastasis, and the acquisition of cancer stem cell properties. nih.govresearchgate.netmdpi.com

Enhanced Efficacy in Combination with Chemotherapeutic Agents (e.g., Gemcitabine)

Preclinical studies have indicated that this compound can enhance the efficacy of chemotherapeutic agents, such as gemcitabine, in PDAC. sciety.orgresearchgate.netresearchgate.netresearchgate.net this compound enhanced the efficacy of gemcitabine in both in vitro and in vivo PDAC models. sciety.orgresearchgate.netresearchgate.net Combination therapy with gemcitabine plus this compound showed significantly enhanced antitumor effects in subcutaneous tumors. researchgate.net This suggests that this compound could potentially increase sensitivity to gemcitabine, possibly by inhibiting partial EMT and stemness through ZEB1 downregulation. researchgate.net Gemcitabine is a commonly used chemotherapy agent for PDAC. cancernetwork.comtargetedonc.comresearchgate.net

Inhibition of Ovarian Cancer Cell Growth and Survival

Small molecule inhibitors targeting lipid handling proteins, including this compound, have been investigated for their effects on ovarian cancer (OC) cells. These inhibitors have been shown to cause a drug-specific, dose- and time-dependent inhibition of fatty acid (FA) and low-density lipoprotein (LDL) uptake in OC cells. This inhibition of lipid uptake is associated with reduced proliferation, cell cycle arrest, and apoptosis in OC cells.

Studies using different OC cell lines, such as A2780, SKOV3, and OVCAR3, have shown that FABP inhibitors, including this compound, can reduce cell numbers in a dose-dependent manner. The efficacy can vary depending on the cell type, with A2780 cells being more sensitive and SKOV3 cells being less sensitive to the growth inhibitory effects of FABP inhibitors like this compound.

This compound, identified as a FABP4/5/6 inhibitor, has been shown to impair FA uptake in OC cells, with effects observed after 2 hours of exposure in both A2780 and SKOV3 cell lines. The sensitivity of OC cells to lipid deficiency highlights the potential of targeting lipid handling processes as a therapeutic strategy against OC.

Here is a summary of the effects of this compound on ovarian cancer cell growth:

| Ovarian Cancer Cell Line | Effect of this compound Treatment | Associated Mechanisms |

| A2780 | Reduced proliferation | Inhibition of FA/LDL uptake, cell cycle arrest, apoptosis |

| SKOV3 | Reduced proliferation | Inhibition of FA/LDL uptake, cell cycle arrest, apoptosis |

| OVCAR3 | Reduced proliferation | Inhibition of FA/LDL uptake, cell cycle arrest, apoptosis |

Effects in Other Immunometabolic and Infectious Disease Contexts

Improvement of Insulin (B600854) Sensitivity and Protection from Atherosclerosis

Molecular disruption of the lipid carrier AFABP/aP2 in mice has been shown to result in improved insulin sensitivity and protection from atherosclerosis. This compound was identified as a pharmacologic ligand capable of displacing a fluorophore from the lipid binding cavity of AFABP/aP2, suggesting it binds to a similar position as long-chain fatty acids.

Similar to the phenotype observed in AFABP/aP2 knockout mice, this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages. This compound acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase.

FABP4, also known as AFABP/aP2, is expressed in adipocytes and macrophages and plays a role in intracellular fatty acid solubilization, trafficking, and metabolism. FABP4 has been implicated in insulin resistance, low-grade inflammation, and atherosclerosis. This compound, as a FABP4 inhibitor, has been shown to attenuate the proinflammatory profile in macrophages, suggesting its potential in inflammation-related diseases.

In human IL-4-polarized macrophages, inhibition of FABP4 using this compound or other methods decreased the expression of FABP4 and lipoprotein lipase (LPL), and reduced lipid accumulation induced by very low-density lipoprotein (VLDL). FABP4 inhibition also reduced the expression of inflammatory mediators like chemokine (C-C motif) ligand 2 (CCL2) and IL-1β in response to VLDL in these macrophages. These findings suggest that FABP4 supports fatty acid-induced PPARγ activation, and its inhibition by compounds like this compound can impact lipid metabolism and inflammation in macrophages.

The effects of this compound on insulin sensitivity and atherosclerosis are summarized below:

| Model System | Effect of this compound Treatment | Associated Mechanisms |

| 3T3-L1 adipocytes | Inhibits lipolysis | Antagonizes protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase |

| Cultured macrophages | Reduces LPS-stimulated inflammation, attenuates proinflammatory profile | Inhibits fatty acid binding to AFABP/aP2, impacts inflammatory mediator expression |

| Human IL-4-polarized macrophages | Reduces VLDL-induced lipid accumulation and inflammatory mediator expression | Decreases FABP4 and LPL expression, inhibits FABP4-supported PPARγ activation |

Anti-Parasitic Activity in Cestode Models (e.g., T. crassiceps cysticercosis)

Studies have evaluated the effect of this compound on T. crassiceps cysticerci. These investigations suggest that FABP isoforms may play specific roles in the lipid metabolism of parasites at different stages or in different tissues, potentially representing therapeutic targets. While the precise details of this compound's anti-parasitic activity against T. crassiceps are not extensively detailed in the provided snippets, its evaluation in this model indicates research into its potential in treating cestode infections.

| Parasite Model | Effect of this compound Evaluation | Implication |

| T. crassiceps cysticerci | Effect evaluated | FABP isoforms as potential therapeutic targets |

Compound Table

| Compound Name | PubChem CID |

| This compound | 5714537 |

Inhibition of Ovarian Cancer Cell Growth and Survival

Small molecule inhibitors targeting lipid handling proteins, including this compound, have been investigated for their effects on ovarian cancer (OC) cells. These inhibitors have been shown to cause a drug-specific, dose- and time-dependent inhibition of fatty acid (FA) and low-density lipoprotein (LDL) uptake in OC cells. This inhibition of lipid uptake is associated with reduced proliferation, cell cycle arrest, and apoptosis in OC cells.

Studies using different OC cell lines, such as A2780, SKOV3, and OVCAR3, have shown that FABP inhibitors, including this compound, can reduce cell numbers in a dose-dependent manner. The efficacy can vary depending on the cell type, with A2780 cells being more sensitive and SKOV3 cells being less sensitive to the growth inhibitory effects of FABP inhibitors like this compound.

This compound, identified as a FABP4/5/6 inhibitor, has been shown to impair FA uptake in OC cells, with effects observed after 2 hours of exposure in both A2780 and SKOV3 cell lines. The sensitivity of OC cells to lipid deficiency highlights the potential of targeting lipid handling processes as a therapeutic strategy against OC.

Here is a summary of the effects of this compound on ovarian cancer cell growth:

| Ovarian Cancer Cell Line | Effect of this compound Treatment | Associated Mechanisms |

| A2780 | Reduced proliferation | Inhibition of FA/LDL uptake, cell cycle arrest, apoptosis |

| SKOV3 | Reduced proliferation | Inhibition of FA/LDL uptake, cell cycle arrest, apoptosis |

| OVCAR3 | Reduced proliferation | Inhibition of FA/LDL uptake, cell cycle arrest, apoptosis |

Effects in Other Immunometabolic and Infectious Disease Contexts

Improvement of Insulin Sensitivity and Protection from Atherosclerosis

Molecular disruption of the lipid carrier AFABP/aP2 in mice has been shown to result in improved insulin sensitivity and protection from atherosclerosis. This compound was identified as a pharmacologic ligand capable of displacing a fluorophore from the lipid binding cavity of AFABP/aP2, suggesting it binds to a similar position as long-chain fatty acids.

Similar to the phenotype observed in AFABP/aP2 knockout mice, this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages. This compound acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase.

FABP4, also known as AFABP/aP2, is expressed in adipocytes and macrophages and plays a role in intracellular fatty acid solubilization, trafficking, and metabolism. FABP4 has been implicated in insulin resistance, low-grade inflammation, and atherosclerosis. This compound, as a FABP4 inhibitor, has been shown to attenuate the proinflammatory profile in macrophages, suggesting its potential in inflammation-related diseases.

In human IL-4-polarized macrophages, inhibition of FABP4 using this compound or other methods decreased the expression of FABP4 and lipoprotein lipase (LPL), and reduced lipid accumulation induced by very low-density lipoprotein (VLDL). FABP4 or LPL inhibition also reduced the expression of inflammatory mediators like chemokine (C-C motif) ligand 2 (CCL2) and IL-1β in response to VLDL in these macrophages. These findings suggest that FABP4 supports fatty acid-induced PPARγ activation, and its inhibition by compounds like this compound can impact lipid metabolism and inflammation in macrophages.

The effects of this compound on insulin sensitivity and atherosclerosis are summarized below:

| Model System | Effect of this compound Treatment | Associated Mechanisms |

| 3T3-L1 adipocytes | Inhibits lipolysis | Antagonizes protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase |

| Cultured macrophages | Reduces LPS-stimulated inflammation, attenuates proinflammatory profile | Inhibits fatty acid binding to AFABP/aP2, impacts inflammatory mediator expression |

| Human IL-4-polarized macrophages | Reduces VLDL-induced lipid accumulation and inflammatory mediator expression | Decreases FABP4 and LPL expression, inhibits FABP4-supported PPARγ activation |

Anti-Parasitic Activity in Cestode Models (e.g., T. crassiceps cysticercosis)

Studies have evaluated the effect of this compound on T. crassiceps cysticerci. These investigations suggest that FABP isoforms may play specific roles in the lipid metabolism of parasites at different stages or in different tissues, potentially representing therapeutic targets. While the precise details of this compound's anti-parasitic activity against T. crassiceps are not extensively detailed in the provided snippets, its evaluation in this model indicates research into its potential in treating cestode infections.

| Parasite Model | Effect of this compound Evaluation | Implication |

| T. crassiceps cysticerci | Effect evaluated | FABP isoforms as potential therapeutic targets |

Advanced Methodological Approaches in Hts01037 Research

Structural Biology Techniques

Structural biology plays a crucial role in understanding the precise interactions between HTS01037 and its target proteins at an atomic level.

X-ray Crystallography for Detailed Ligand-Protein Complex Analysis

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands like this compound nih.govnih.govfrontiersin.orgresearchgate.net. This method provides detailed insights into how this compound binds to the ligand-binding cavity of FABPs, revealing the specific amino acid residues involved in the interaction and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) rcsb.org. The X-ray crystal structure of this compound bound to AFABP/aP2 has been determined, showing that the ligand occupies a position similar to that of a long-chain fatty acid within the binding cavity rcsb.org. This structural information is critical for understanding the basis of this compound's inhibitory activity and for guiding the design of novel analogs with improved potency or selectivity. The Protein Data Bank (PDB) entry 3HK1 corresponds to the crystal structure of this compound in complex with adipocyte fatty acid-binding protein (aP2) rcsb.org. The experimental data for this structure was obtained using X-ray diffraction with a resolution of 1.70 Å rcsb.org.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental techniques by providing theoretical insights into molecular behavior and interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time u-tokyo.ac.jpbonvinlab.orgchemcomp.com. In the context of this compound research, MD simulations can be used to explore the conformational flexibility of FABPs and how this compound binding affects protein dynamics u-tokyo.ac.jpbonvinlab.org. These simulations can provide information about the stability of the ligand-protein complex, identify potential alternative binding poses, and analyze the dynamic nature of the interactions between this compound and the protein residues u-tokyo.ac.jpchemcomp.com. While the search results did not provide specific details of MD simulations performed with this compound, the general application of MD simulations for studying protein-ligand interactions and conformational changes is well-established in the field u-tokyo.ac.jpbonvinlab.orgchemcomp.com. For example, MD simulations have been used to study the dynamics of peptide chains and protein-ligand complexes in general u-tokyo.ac.jpbonvinlab.orgchemcomp.com.

Virtual Screening and In Silico Approaches for Novel Analog Discovery

Virtual screening (VS) and other in silico approaches are computational methods used to search large databases of chemical compounds to identify potential new ligands or to design novel molecules with desired properties mdpi.comfrontiersin.org. These methods can be employed to discover novel analogs of this compound with potentially improved affinity, selectivity, or pharmacokinetic profiles mdpi.comfrontiersin.org. Techniques such as molecular docking can predict the binding mode and affinity of candidate molecules to the target protein based on its known structure g77.orgacs.org. Virtual screening analyses have been performed with this compound itself, for instance, in the context of identifying inhibitors for Echinococcus granulosus FABP (EgFABP), where docking analysis showed that this compound binds to the proposed target with high affinity g77.org. Virtual screening can also be used to identify compounds that could bind and inhibit the activity of other lipid-binding proteins g77.org. These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing mdpi.comfrontiersin.org.

High-Throughput Cellular and Biochemical Assays

High-throughput screening (HTS) and various cellular and biochemical assays are essential for evaluating the biological activity of this compound and its effects on cellular processes.

Quantitative Cell-Based Assays for Lipolysis and Inflammatory Marker Quantification

Cell-based assays are widely used to assess the functional consequences of this compound treatment in relevant cell types, such as adipocytes and macrophages medchemexpress.comarctomsci.comcaymanchem.comresearchgate.net. Quantitative cell-based assays are employed to measure key biological readouts like lipolysis and the levels of inflammatory markers medchemexpress.comarctomsci.comcaymanchem.comnih.govescholarship.org.

This compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes medchemexpress.comarctomsci.comcaymanchem.com. Assays quantifying lipolysis typically measure the release of glycerol (B35011) or free fatty acids from adipocytes escholarship.org.

In the context of inflammation, this compound has been shown to reduce LPS-stimulated inflammation in cultured macrophages medchemexpress.comarctomsci.comcaymanchem.com. Quantitative assays for inflammatory markers involve measuring the expression or secretion of pro-inflammatory molecules such as cytokines (e.g., TNF, IL-6), chemokines, or enzymes like inducible nitric oxide synthase (iNOS) medchemexpress.comarctomsci.comnih.govescholarship.org. For example, treatment of microglial cells with this compound increased the expression of Ucp2 and arginase and attenuated the expression of iNOS, indicating reduced NFκB signaling medchemexpress.comarctomsci.comnih.gov. Assays measuring intracellular reactive oxygen species (ROS) production have also been used to evaluate the anti-inflammatory effects of this compound medchemexpress.comnih.gov. These assays often utilize fluorescent dyes that react with ROS, with the resulting fluorescence signal quantified using a spectrophotometer medchemexpress.comnih.gov.

These quantitative cell-based assays provide crucial data on the biological efficacy of this compound and its impact on key metabolic and inflammatory pathways.

Integration of Omics-Based Profiling (e.g., RNA-seq, Lipidomics) for Pathway Delineation

Omics-based approaches, such as RNA sequencing (RNA-seq) and lipidomics, are integrated into studies related to FABP4 inhibition, providing insights into the molecular pathways affected by compounds like this compound. RNA-seq analysis of macrophages lacking FABP4 has revealed the downregulation of various p53-regulated genes and pathways, including those involved in inflammatory response, cell signaling, and cell death survival nih.gov. Global lipidomic and transcriptomic analyses have also been applied in the broader context of studying FABP function in macrophages and their response to dietary interventions, highlighting the utility of these methods in understanding lipid metabolism and inflammation wisc.edu. Furthermore, RNA-seq data in ovarian cancer cells treated with inhibitors of lipid handling proteins, including this compound, have revealed alterations in stress and metabolism pathways nih.govmdpi.com. Lipidomics has been suggested as a tool to identify potential biomarkers for FABP4 inhibition in preclinical drug testing googleapis.com. While detailed data tables directly linking this compound treatment to comprehensive omics profiling for pathway delineation were not extensively available in the search results, these studies demonstrate the application of omics technologies to delineate pathways influenced by FABP4 modulation.

Preclinical In Vivo Efficacy Models

Preclinical research on this compound heavily relies on various in vivo models to evaluate its efficacy and understand its biological effects within complex systems.

Application of Genetically Modified Animal Models (e.g., FABP4 Knockout Mice) for Mechanistic Insights

Genetically modified animal models, particularly those involving FABP4 deficiency, are instrumental in elucidating the mechanistic roles of FABP4 and, by extension, the effects of its inhibitors like this compound. Studies utilizing FABP4 null (AKO) mice have been conducted to assess the antitumor effects of FABP4 inhibition in pancreatic cancer sciety.orgresearchgate.netresearchgate.netdigitellinc.com. Research in FABP4-deficient mice has also suggested that inhibiting FABP4 could be a potential therapeutic strategy for metabolic-associated fatty liver disease (MAFLD) mdpi.com. In a syngeneic pancreatic cancer model, the absence of FABP4 significantly inhibited tumor growth digitellinc.com. FABP4 knockout mice have been observed to have lower circulating insulin (B600854) and reduced glucose levels nih.gov. Investigations in FABP4-deficient macrophages have shown suppressed inflammatory signaling nih.gov. Furthermore, mice with a double knockout of FABP4 and FABP5 demonstrated significant protection against diet-induced obesity, insulin resistance, type 2 diabetes, and fatty liver disease, highlighting the combined roles of these proteins nih.gov. These genetically modified models provide crucial insights into the biological functions of FABP4 and the potential therapeutic benefits of its inhibition by compounds such as this compound nih.govsciety.orgresearchgate.netresearchgate.netdigitellinc.commdpi.comnih.govnih.govfrontiersin.org.

Utilization of Disease-Specific Murine Models (e.g., Diet-Induced Obesity, Tumor Xenografts, Orthotopic and Metastasis Models, Parasitic Infection Models)

Disease-specific murine models are widely used to evaluate the preclinical efficacy of this compound in various pathological conditions.

Diet-Induced Obesity (DIO): this compound has been included in studies investigating FABP4/5 inhibitors in diet-induced obesity models. In studies using DIO mice, FABP4/5 inhibitors were found to ameliorate dyslipidemia but did not significantly affect insulin resistance nih.govresearchgate.net.

Tumor Xenografts: this compound has been evaluated in tumor xenograft models. Its treatment was tested in xenogeneic subcutaneous tumor models of pancreatic cancer sciety.orgresearchgate.netresearchgate.net. Athymic nude mice bearing lung cancer xenografts have been used to study the effects of this compound in combination with other inhibitors, showing decreased tumor growth and intratumoral lipid accumulation nih.govresearchgate.net. This compound has also been investigated in ovarian cancer xenograft models as an inhibitor of lipid handling proteins, affecting cell proliferation and inducing apoptosis nih.govmdpi.comdntb.gov.ua.

Orthotopic and Metastasis Models: this compound treatment has been assessed in orthotopic models of pancreatic cancer, demonstrating significant anticancer and antimetastatic effects and improved survival sciety.orgresearchgate.netresearchgate.netresearchgate.net. In liver metastasis models of pancreatic cancer, this compound attenuated the development and growth of metastases sciety.orgresearchgate.netresearchgate.netresearchgate.net. Research also explores the potential of inhibiting FABPs, including through compounds like this compound, to reduce primary tumor growth and metastasis googleapis.com. An orthotopic mouse model was also utilized in ovarian cancer research involving FABP4 inhibition googleapis.com.

Parasitic Infection Models: this compound, as a pan FABP inhibitor, has been evaluated in the context of parasitic infections. In vitro studies showed a toxic effect of this compound on T. crassiceps cisticerci, diminishing their viability in a dose-dependent manner g77.org. Preliminary results from studies using an in vivo cysticercosis (T. crassiceps) model indicated that this compound binds to cestode FABPs and has a toxic effect on parasite cells expressing FABPs .

These diverse disease-specific murine models provide critical preclinical data on the potential therapeutic applications of this compound across a range of conditions, including metabolic disorders, various cancers, and parasitic infections.

Challenges and Future Directions for Hts01037 Research

Considerations for Target Specificity versus Pan-FABP Inhibition Profile

HTS01037 demonstrates high affinity for AFABP/aP2 (FABP4), with a reported Kᵢ of 0.67 μM. medchemexpress.comarctomsci.comnih.gov However, studies indicate that while this compound is somewhat selective for AFABP/aP2, it can act as a pan-specific FABP inhibitor at higher concentrations, binding to other FABP family members, albeit with somewhat reduced affinities. medchemexpress.comarctomsci.comnih.govhoelzel-biotech.com This presents a critical challenge in therapeutic development. The FABP family consists of nine distinct isoforms (FABP1-9), each exhibiting unique tissue expression patterns and potentially diverse physiological functions. nih.gov

Achieving desired therapeutic outcomes while minimizing off-target effects on other FABP isoforms is a key consideration. For instance, some FABP4 inhibitors have shown high affinity for FABP3 (heart FABP), raising concerns about potential cardiotoxicity due to FABP3's high expression in cardiac tissue. nih.gov Future research needs to carefully delineate the binding profile of this compound across the entire FABP family and assess the functional consequences of inhibiting multiple isoforms. Developing analogues with improved selectivity for specific FABP subtypes, particularly FABP4, while maintaining a sufficient therapeutic window over less desirable targets like FABP3, remains a significant goal. nih.gov

The binding affinities of this compound for several FABP isoforms have been reported: nih.gov

| FABP Isoform | Kᵢ (nM) |

| FABP4 (aP2) | 670 |

| FABP5 | 3400 |

| FABP3 | 9100 |

This data illustrates the preferential binding to FABP4, but also significant binding to FABP5 and FABP3 at higher concentrations, underscoring the need for further specificity optimization.

Elucidation of Comprehensive Structure-Activity Relationships (SAR) for Optimized Analogues

Understanding the detailed relationship between the chemical structure of this compound and its biological activity (SAR) is crucial for the rational design of optimized analogues with improved potency, selectivity, and pharmacokinetic properties. This compound was initially identified through screening a chemical library. nih.govg77.org The X-ray crystal structure of this compound bound to AFABP/aP2 has provided valuable insights, revealing that the molecule binds within the lipid-binding cavity at a position structurally similar to that of a long-chain fatty acid. nih.govacs.org

Future research should focus on comprehensive SAR studies to systematically explore how modifications to the this compound scaffold impact its binding affinity and selectivity for different FABP isoforms. This involves synthesizing a series of analogues with targeted structural changes and evaluating their biological activity in vitro. The goal is to identify key structural determinants responsible for potent and selective FABP4 inhibition and to minimize activity against other FABPs, particularly FABP3. nih.gov Advanced computational approaches, such as molecular docking and dynamics simulations, can complement experimental SAR studies by providing predictions on binding modes and affinities, guiding the synthesis of promising new compounds.

Development of Advanced In Vitro Models and Predictive Platforms for Translational Studies

Preclinical research with this compound has utilized various in vitro models, including 3T3-L1 adipocytes and cultured macrophages, demonstrating effects on lipolysis and inflammation. medchemexpress.comarctomsci.comnih.gov this compound has also shown activity in human and murine pancreatic cancer cell lines, affecting cell viability, proliferation, and apoptosis. researchgate.netsciety.orgresearchgate.netdntb.gov.ua While these models provide valuable initial data, the development and utilization of more advanced in vitro models and predictive platforms are essential for enhancing the translational potential of FABP inhibitors like this compound.

Future directions include employing more physiologically relevant in vitro systems, such as co-culture models that mimic the cellular environment of target tissues (e.g., adipocytes and macrophages in metabolic disease, or cancer cells with stromal and immune cells in tumors). Organ-on-a-chip technology and 3D cell culture models can provide more complex and predictive platforms for evaluating efficacy and potential off-target effects. flybase.org Integrating in silico modeling, including quantitative structure-activity relationship (QSAR) and pharmacokinetic/pharmacodynamic (PK/PD) modeling, with in vitro data can help predict in vivo behavior and optimize compound selection for translational studies. cabidigitallibrary.org Computational methods, such as binding free energy estimations, can also contribute to predicting interactions in complex biological systems. f1000research.comresearchgate.net

Integration of Multi-Omics Data for a Holistic Understanding of this compound's Biological Impact

To gain a comprehensive understanding of how this compound impacts biological systems, integrating data from multiple "omics" technologies is crucial. While studies have observed specific molecular changes upon this compound treatment, such as alterations in the expression of Ucp2, arginase, and iNOS in microglial cells medchemexpress.comarctomsci.com or FATP2 mRNA and protein levels in cancer cells mdpi.com, a broader multi-omics approach is needed.

Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular pathways and networks influenced by FABP inhibition with this compound. nih.govfrontiersin.orgmdpi.comnih.govsourcebioscience.com This can help identify novel biomarkers of response or resistance, elucidate the complex mechanisms underlying the observed phenotypic effects in different cell types and disease models, and uncover potential off-target effects that may not be apparent from single-omics analyses. nih.govnih.govsourcebioscience.com Challenges in multi-omics integration include managing large and heterogeneous datasets and requiring advanced computational and statistical methods. mdpi.com Future research should aim to apply comprehensive multi-omics approaches to this compound studies to build a more complete picture of its biological impact.

Q & A

Q. What is the primary mechanism of action of HTS01037 in cellular studies, and how is its inhibitory effect experimentally validated?

this compound acts as a fatty acid-binding protein (FABP) inhibitor, particularly targeting FABP5, which regulates lipid-mediated signaling pathways. Methodological validation includes treating primary macrophages or cancer cells (e.g., A549, Calu-6) with varying concentrations (e.g., 20 μM) and durations (e.g., 18 hours) of this compound, followed by quantification of downstream mediators like leukotriene C4 (LTC4) via ELISA or prostaglandins via liquid chromatography . Western blotting and RT-PCR are used to assess protein (e.g., cPLA2, 5LO) and mRNA expression changes, respectively .

Q. How do researchers determine the optimal concentration and treatment duration for this compound in in vitro studies?

Dose-response experiments are conducted by incubating cells (e.g., primary macrophages) with this compound at concentrations ranging from 0–20 μM for 18 hours, followed by functional assays (e.g., LTC4 secretion). Time-course analyses (e.g., 0–6 hours post-treatment) are performed to identify peak inhibitory effects. Statistical significance (e.g., ANOVA) is applied to compare treated vs. untreated groups, with p-values <0.05 considered significant .

Q. What are the standard controls used in this compound experiments to ensure specificity?

Negative controls include vehicle-treated cells (e.g., DMSO), while positive controls may involve known FABP inhibitors (e.g., SBFI26). Knockdown models (e.g., FABP5-silenced cells) and rescue experiments (e.g., FABP5 overexpression) are used to confirm target specificity. Parallel assays (e.g., cell viability via trypan blue exclusion) rule out cytotoxicity .

Advanced Research Questions

Q. How does this compound influence transcriptomic profiles in cancer cells, and what bioinformatics tools are used to analyze differential gene expression?

RNA sequencing is performed on this compound-treated cells (e.g., A549) vs. controls. Total RNA is extracted, and cDNA libraries are prepared for Illumina sequencing. Data alignment to reference genomes (e.g., GRCh38) and differential expression analysis are conducted using tools like DESeq2. Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) identifies processes such as transmembrane transport or cell cycle regulation. Validation includes qPCR and protein-level assays (e.g., Western blot for FASN, SCD-1) .

Q. What experimental strategies address discrepancies in this compound-mediated effects across cell types or studies?

Contradictions (e.g., variable ROS suppression in BV2 microglia vs. UCP2-knockdown cells) are resolved by:

- Replicating experiments under standardized conditions (e.g., serum-free media, matched cell passage numbers).

- Cross-validating findings with orthogonal methods (e.g., flow cytometry for ROS, Seahorse assays for mitochondrial activity).

- Incorporating multi-omics approaches (e.g., proteomics to confirm transcriptomic data) .

Q. How is this compound used to study cell cycle regulation, and what techniques quantify G0/G1 phase arrest?

Cell cycle distribution is analyzed via flow cytometry using BrdU/propidium iodide staining. This compound-treated cells (e.g., A549) show increased G0/G1 populations and reduced S-phase entry. Western blotting detects cyclin D1/B1 downregulation, while PARP cleavage assays exclude apoptosis as a confounding factor. Statistical analysis of triplicate experiments ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。